molecular formula C19H14N4O5 B11435005 3-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)quinazoline-2,4(1H,3H)-dione

3-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11435005
M. Wt: 378.3 g/mol
InChI Key: HQKKWEQIWJWNKO-UHFFFAOYSA-N
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Description

3-{2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and a tetrahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzodioxole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety can yield carboxylic acids, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

3-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation or induce apoptosis through the activation of caspases . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its combination of a benzodioxole moiety, an oxadiazole ring, and a tetrahydroquinazoline core

Properties

Molecular Formula

C19H14N4O5

Molecular Weight

378.3 g/mol

IUPAC Name

3-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C19H14N4O5/c24-18-12-3-1-2-4-13(12)20-19(25)23(18)8-7-16-21-17(22-28-16)11-5-6-14-15(9-11)27-10-26-14/h1-6,9H,7-8,10H2,(H,20,25)

InChI Key

HQKKWEQIWJWNKO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CCN4C(=O)C5=CC=CC=C5NC4=O

Origin of Product

United States

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